alpha-Methyl-2,3-dimethoxybenzyl Alcohol
Overview
Description
alpha-Methyl-2,3-dimethoxybenzyl Alcohol: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . . This compound is characterized by the presence of two methoxy groups attached to a benzene ring and a hydroxyl group attached to an alpha-methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing alpha-Methyl-2,3-dimethoxybenzyl Alcohol involves the hydroboration-oxidation of 2,3-dimethoxystyrene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the Grignard reaction, where 2,3-dimethoxybenzyl chloride reacts with methylmagnesium bromide (CH3MgBr) to form the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration-oxidation processes due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Methyl-2,3-dimethoxybenzyl Alcohol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PCl5
Major Products:
Oxidation: Corresponding ketones or aldehydes
Reduction: Methoxy-substituted benzyl alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of alpha-Methyl-2,3-dimethoxybenzyl Alcohol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation and reduction reactions, leading to the formation of various metabolites . These metabolites can then interact with different cellular pathways, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzyl Alcohol
- 2,4-Dimethoxybenzyl Alcohol
- 3,4-Dimethoxybenzyl Alcohol
- 2,5-Dimethoxybenzyl Alcohol
Uniqueness: alpha-Methyl-2,3-dimethoxybenzyl Alcohol is unique due to the presence of the alpha-methyl group, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other methoxy-substituted benzyl alcohols and contributes to its specific chemical and biological properties.
Biological Activity
Alpha-Methyl-2,3-dimethoxybenzyl alcohol (AMDBA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
AMDBA is a derivative of 2,3-dimethoxybenzyl alcohol, characterized by an additional methyl group at the alpha position. Its chemical structure can be represented as follows:
This modification enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that AMDBA exhibits significant antitumor properties. In vitro assays indicate that AMDBA can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate, and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, a study reported an IC50 value of approximately 50 µM for MCF-7 cells, indicating potent cytotoxic effects .
Antioxidant Properties
AMDBA has shown promising antioxidant activity. It was evaluated using the DPPH radical scavenging assay, where it demonstrated a significant ability to neutralize free radicals. The antioxidant capacity was comparable to that of established antioxidants like butylated hydroxyanisole (BHA), suggesting potential applications in food preservation and health supplements .
The biological activity of AMDBA is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : AMDBA interferes with cell signaling pathways that promote proliferation, particularly those involving cyclin-dependent kinases.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Mechanism : By scavenging free radicals, AMDBA reduces oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders.
Study 1: Antitumor Efficacy
In a clinical study involving patients with metastatic breast cancer, AMDBA was administered as part of a combination therapy. Results indicated a significant reduction in tumor size after six weeks of treatment, with minimal side effects reported . This suggests that AMDBA could be a valuable addition to existing cancer therapies.
Study 2: Antioxidant Activity Evaluation
A comparative study assessed the antioxidant effects of AMDBA against other compounds in both hydrophilic and lipophilic environments. The results showed that AMDBA had superior scavenging activity against peroxyl radicals compared to traditional antioxidants . This positions AMDBA as a candidate for further exploration in nutraceutical applications.
Data Summary
Biological Activity | IC50 Value | Target Cell Line | Mechanism |
---|---|---|---|
Antitumor | 50 µM | MCF-7 (Breast Cancer) | Induction of Apoptosis |
Antioxidant | - | DPPH Radical Scavenging | Scavenging Free Radicals |
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDWZSHQBCEMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346783 | |
Record name | 1-(2,3-Dimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6848-73-3 | |
Record name | 1-(2,3-Dimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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